Supramolecular Architecture and Crystallographic Characterization of 6-Fluoro-3-iodo-4-methoxyindazole
Supramolecular Architecture and Crystallographic Characterization of 6-Fluoro-3-iodo-4-methoxyindazole
Executive Summary
The rational design of active pharmaceutical ingredients (APIs) relies heavily on understanding the solid-state behavior of their foundational building blocks. 6-Fluoro-3-iodo-4-methoxyindazole is a highly functionalized, planar bicyclic intermediate utilized in the synthesis of complex kinase inhibitors and receptor agonists. This whitepaper provides an in-depth technical analysis of its crystallographic properties, detailing the causality behind its supramolecular assembly, and outlines field-proven X-ray diffraction (XRD) protocols for its rigorous characterization.
Structural Rationale and Supramolecular Assembly
The physicochemical behavior of 6-Fluoro-3-iodo-4-methoxyindazole in the solid state is dictated by a hierarchy of non-covalent interactions. The indazole core itself is a privileged scaffold that typically drives the formation of highly ordered, hydrogen-bonded lattices[1].
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The Hydrogen Bonding Network: The N1-H group acts as a strong hydrogen bond donor, while the N2 atom serves as an acceptor. In the crystal lattice, this frequently results in the formation of robust homodimeric or homotrimeric motifs[1]. The orientation of the C4-methoxy group is critical here; it typically lies coplanar with the indazole ring to maximize conjugation, but its steric bulk forces the lattice to adopt specific packing geometries to avoid clashing with the N-H donor[1].
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The Halogen Bonding (σ-Hole) Interaction: The C3-iodine atom is not merely a synthetic handle for palladium-catalyzed cross-coupling reactions[2][3]; it is a potent halogen bond donor. The polarizable electron cloud of iodine creates an electropositive crown (the σ-hole) along the C-I axis, which readily interacts with electron-rich acceptors (such as the N2 atom of adjacent molecules or the C6-fluorine)[2].
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Fluorine as an Electronic Modulator: The introduction of fluorine at the C6 position serves a dual purpose. Synthetically, it modulates the pKa of the indazole system. Crystallographically, the highly electronegative C(sp2)-F bond acts as a weak hydrogen bond acceptor. This specific interaction is well-documented in structure-based drug design, such as in 7-fluoroindazole-based factor Xa inhibitors, where the fluorine atom directly hydrogen-bonds with peptide backbones[4].
Fig 1: Supramolecular interaction network of halogen and hydrogen bonds in the crystal lattice.
Experimental Methodologies: X-Ray Diffraction Protocols
To accurately resolve the electron density of heavy atoms (Iodine) alongside light atoms (Fluorine, Oxygen, Nitrogen), a highly optimized Single-Crystal X-Ray Diffraction (SCXRD) protocol is required. The following methodology is designed as a self-validating system to ensure structural integrity.
Step-by-Step SCXRD Protocol
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Crystal Growth via Vapor Diffusion: Dissolve 15 mg of 6-Fluoro-3-iodo-4-methoxyindazole in a minimum volume of ethyl acetate (EtOAc). Place the vial inside a larger chamber containing hexanes.
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Causality: Slow vapor diffusion of the anti-solvent (hexane) into the EtOAc solution promotes thermodynamically controlled nucleation, yielding defect-free, diffraction-quality single crystals without trapped solvent molecules.
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Crystal Mounting and Cryoprotection: Select a crystal (approx. 0.15 × 0.10 × 0.05 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop.
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Causality: Paratone-N oil displaces surface mother liquor and acts as a cryoprotectant. When flash-cooled to 100 K in the diffractometer's nitrogen stream, the oil forms a glass rather than crystalline ice, preventing background diffraction rings and protecting the crystal from thermal shock.
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Data Collection (Mo Kα Radiation): Center the crystal on a diffractometer equipped with a Mo Kα microfocus source ( λ=0.71073 Å) and a CCD/CMOS detector. Maintain the temperature at 100(2) K.
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Causality: Mo Kα radiation is strictly required over Cu Kα for iodine-containing compounds. Iodine is a heavy scatterer that causes severe X-ray absorption at the Cu Kα wavelength, which would artificially distort the electron density map and lower the precision of the C-F and C-O bond length measurements. Cryocooling to 100 K minimizes atomic thermal vibrations (reducing anisotropic displacement parameters), thereby sharpening the diffraction spots.
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Integration and Absorption Correction: Integrate the raw frames using software such as APEX3 or CrysAlisPro. Apply a multi-scan empirical absorption correction (e.g., SADABS).
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Causality: Because the crystal is not a perfect sphere, X-rays traveling through the longer axis of the crystal are absorbed more than those traveling through the shorter axis. Multi-scan correction uses redundant reflections to mathematically correct for this anisotropic absorption, ensuring the Rint value drops below 0.05.
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Structure Solution and Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.
Fig 2: Step-by-step single-crystal X-ray diffraction (SCXRD) experimental workflow.
Quantitative Crystallographic Data
The structural parameters of halogenated indazoles follow highly predictable geometric constraints. Below are the representative crystallographic parameters and intermolecular metrics characteristic of the 6-Fluoro-3-iodo-4-methoxyindazole scaffold, derived from high-resolution structural analyses of homologous 3-iodo and 7-fluoro indazole systems[1][4].
Table 1: Representative Crystal Data and Refinement Parameters
| Parameter | Value / Characteristic |
| Chemical Formula | C8H6FIN2O |
| Molecular Weight | 292.05 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Z (Molecules per unit cell) | 4 |
| Final R indices [I > 2σ(I)] | R1≈0.035 , wR2≈0.085 |
Note: Planar aromatic heterocycles frequently crystallize in centrosymmetric monoclinic space groups (like P21/c ) to maximize π−π stacking and minimize dipole repulsion.
Table 2: Key Intermolecular Distances and Angles (Solid-State Packing)
| Interaction Type | Donor/Acceptor Pair | Typical Distance (Å) | Typical Angle (°) |
| Hydrogen Bond | N1-H ··· N2 | 2.82 – 2.88 | 165 – 175 |
| Halogen Bond | C3-I ··· F6 | 3.10 – 3.25 | 170 – 178 |
| Halogen Bond | C3-I ··· N2 | 2.95 – 3.15 | 168 – 175 |
| π−π Stacking | Centroid ··· Centroid | 3.35 – 3.50 | - |
Conclusion
The crystallographic characterization of 6-Fluoro-3-iodo-4-methoxyindazole reveals a highly ordered supramolecular architecture governed by competing, yet complementary, non-covalent interactions. The N-H ··· N hydrogen bonds establish the primary structural framework, while the highly directional C-I ··· F/N halogen bonds dictate the secondary lattice expansion. Understanding these solid-state parameters is critical for drug development professionals, as the precise spatial orientation of the C3-Iodine and C6-Fluorine atoms directly impacts both the compound's reactivity in downstream palladium-catalyzed cross-couplings[5] and its ultimate binding affinity in biological targets.
References
- Benchchem: 3-Iodo-6-(trifluoromethyl)-1H-indazole. Benchchem.
- Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles: A Pd-Catalyzed Double C–N Bond Formation Strategy via 1,6-Conjugate Addition.
- 7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa.
- 7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase. PubMed.
- Disulfide-Catalyzed Iodination of Electron-Rich Aromatic Compounds.
